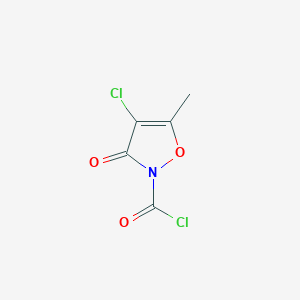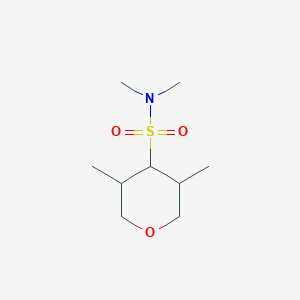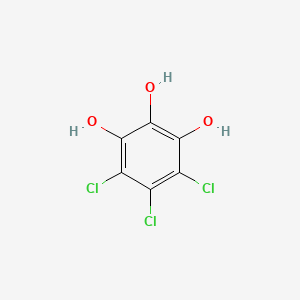![molecular formula C14H22N4O2 B13958592 6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile CAS No. 52238-86-5](/img/structure/B13958592.png)
6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a hydroxybutoxy group, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylpyridine-3-carbonitrile with 3-(4-hydroxybutoxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxybutoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutoxy group may yield butanone derivatives, while reduction of the nitrile group may produce primary amines.
科学研究应用
6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The amino and hydroxybutoxy groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- 6-Amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[3-(4-hydroxybutoxy)propylamino]-4-methyl-3-pyridinecarbonitrile
- 4-Amino-6-hydroxy-2-mercaptopyrimidine
Uniqueness
6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
52238-86-5 |
|---|---|
分子式 |
C14H22N4O2 |
分子量 |
278.35 g/mol |
IUPAC 名称 |
6-amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H22N4O2/c1-11-9-13(16)18-14(12(11)10-15)17-5-4-8-20-7-3-2-6-19/h9,19H,2-8H2,1H3,(H3,16,17,18) |
InChI 键 |
SGJCGUGJOUKDDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C#N)NCCCOCCCCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)

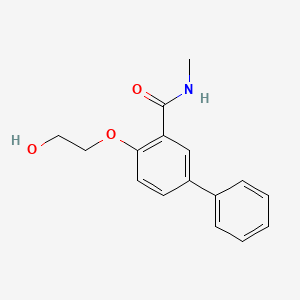
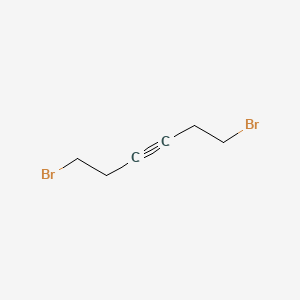
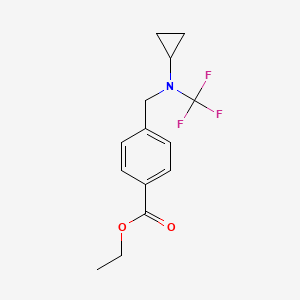
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
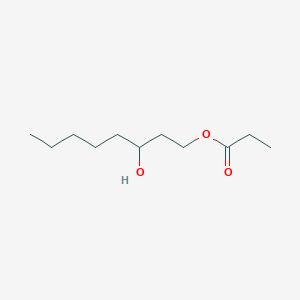


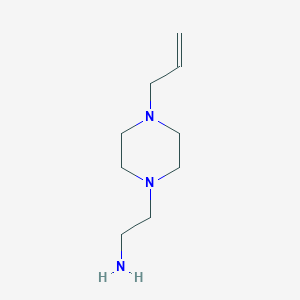
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
